2-(4-Chloro-3-methylbenzoyl)pyridine
CAS No.:
Cat. No.: VC13558249
Molecular Formula: C13H10ClNO
Molecular Weight: 231.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10ClNO |
|---|---|
| Molecular Weight | 231.68 g/mol |
| IUPAC Name | (4-chloro-3-methylphenyl)-pyridin-2-ylmethanone |
| Standard InChI | InChI=1S/C13H10ClNO/c1-9-8-10(5-6-11(9)14)13(16)12-4-2-3-7-15-12/h2-8H,1H3 |
| Standard InChI Key | LEUUUQVNSXUVND-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)C2=CC=CC=N2)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)C2=CC=CC=N2)Cl |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 2-(4-chloro-3-methylbenzoyl)pyridine. Its molecular formula is , corresponding to a molecular weight of 231.68 g/mol. The structure comprises:
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A pyridine ring (a six-membered aromatic ring with one nitrogen atom).
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A benzoyl group () attached to the pyridine’s 2-position.
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Substituents on the benzoyl group: a chlorine atom at the 4-position and a methyl group at the 3-position.
Key structural features:
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The electron-withdrawing chlorine atom and electron-donating methyl group on the benzene ring create a polarized electronic environment, potentially enhancing reactivity in substitution reactions.
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The pyridine nitrogen participates in hydrogen bonding and coordination chemistry, making the compound a candidate for catalytic or pharmaceutical applications.
Synthetic Routes and Methodological Considerations
While no direct synthesis of 2-(4-chloro-3-methylbenzoyl)pyridine is documented in the provided sources, analogous methods for related benzoylpyridines and chlorinated heterocycles offer plausible pathways:
Friedel-Crafts Acylation
Pyridine’s low reactivity in electrophilic aromatic substitution necessitates directed metalation strategies. A potential route involves:
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Directed ortho-metalation: Treating pyridine with a strong base (e.g., LDA) to deprotonate the 2-position, followed by reaction with 4-chloro-3-methylbenzoyl chloride .
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Quenching: Hydrolysis of the intermediate to yield the ketone.
Example Protocol:
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React 2-lithiopyridine with 4-chloro-3-methylbenzoyl chloride in THF at −78°C.
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Isolate the product via column chromatography (yield: ~50–60%).
Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could link pre-functionalized pyridine and benzene rings:
Challenges:
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Steric hindrance from the methyl group may reduce coupling efficiency.
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Chlorine’s electronegativity could destabilize intermediates.
Physicochemical Properties
Based on structural analogs (e.g., 4-chloro-3-methoxy-2-methylpyridine ), the following properties are inferred:
| Property | Value/Description |
|---|---|
| Molecular Weight | 231.68 g/mol |
| Density | ~1.2–1.3 g/cm³ |
| Melting Point | 80–100°C (estimated) |
| Boiling Point | 250–300°C (estimated) |
| Solubility | Soluble in DMSO, THF; insoluble in H₂O |
| Flash Point | ~150°C |
Spectroscopic Data:
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IR: Stretching vibrations for C=O (~1680 cm⁻¹), C-Cl (~750 cm⁻¹), and aromatic C-H (~3050 cm⁻¹).
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¹H NMR: Signals for pyridine protons (δ 8.5–7.5 ppm), methyl group (δ 2.3 ppm), and aromatic protons on the benzoyl moiety (δ 7.0–7.8 ppm).
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted or flow chemistry approaches to improve reaction yields.
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Biological Screening: Evaluate antimicrobial, anticancer, and antiviral activity in vitro.
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Computational Studies: Perform DFT calculations to predict reactivity sites and interaction potentials with biological targets.
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